4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

Catalog No.
S14099626
CAS No.
M.F
C15H12BrNO4
M. Wt
350.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

Product Name

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid

IUPAC Name

3-bromo-4-(phenylmethoxycarbonylamino)benzoic acid

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

InChI

InChI=1S/C15H12BrNO4/c16-12-8-11(14(18)19)6-7-13(12)17-15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,20)(H,18,19)

InChI Key

ZBBBAOMQBLUMEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2)C(=O)O)Br

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is a complex organic compound characterized by its unique molecular structure, which includes a benzyloxycarbonyl group and a bromine atom at the 3-position of the benzoic acid framework. Its molecular formula is C16H15BrN2O4C_{16}H_{15}BrN_{2}O_{4}, with a molecular weight of approximately 350.17 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents, including paclitaxel derivatives .

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: Reacting with amines to yield amides, which can further be modified to produce various derivatives.
  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

These reactions are essential for synthesizing more complex molecules or modifying existing ones for specific applications in drug development.

While specific biological activity data on 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid is limited, compounds with similar structures often exhibit significant biological properties. For instance, derivatives of benzoic acid are known to possess anti-inflammatory and antimicrobial activities. The presence of the benzyloxycarbonyl group may enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid typically involves multi-step organic synthesis techniques:

  • Bromination: Starting from 3-bromobenzoic acid, the bromination can be performed using bromine or N-bromosuccinimide (NBS).
  • Formation of Benzyloxycarbonyl Group: The amino group can be protected by forming a benzyloxycarbonyl derivative using benzyloxycarbonyl chloride in the presence of a base.
  • Coupling Reactions: The final compound can be obtained through coupling reactions involving the brominated intermediate and the benzyloxycarbonyl derivative.

These steps require careful control of reaction conditions to ensure high yields and purity .

4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in creating conjugates for cancer treatment like paclitaxel-camptothecin conjugates. Its unique structural features make it valuable in medicinal chemistry for developing new therapeutic agents .

Interaction studies involving 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid focus on its binding affinity and activity against specific biological targets. While specific studies are sparse, compounds with similar structures have been shown to interact with enzymes and receptors involved in inflammatory processes and cancer pathways. These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity FactorUnique Features
4-Amino-3-bromobenzoic acid6311-37-10.96Contains only amino and bromo groups without carbonyl
4-Amino-3,5-dibromobenzoic acid4123-72-20.95Two bromine substituents, affecting reactivity
2-Amino-4-bromo-6-methylbenzoic acid1191076-36-40.88Methyl substitution alters physical properties
4-Bromobenzoic acid586-76-50.88Simpler structure lacking amino and carbonyl groups

The unique aspect of 4-(((Benzyloxy)carbonyl)amino)-3-bromobenzoic acid lies in its combination of a bromine atom, an amino group, and a benzyloxycarbonyl moiety, which potentially enhances its pharmacological properties compared to simpler analogs .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

348.99497 g/mol

Monoisotopic Mass

348.99497 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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